An In-Depth Technical Guide to the Chemical Properties of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
An In-Depth Technical Guide to the Chemical Properties of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
Abstract
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of a key derivative, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one. We will explore its fundamental chemical and physical properties, detailed spectral analysis for structural confirmation, established synthetic protocols, and its inherent reactivity. Furthermore, this guide will contextualize the compound's significance as a crucial intermediate in the development of therapeutic agents, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
Introduction: The Quinolinone Scaffold in Drug Discovery
Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the quinolinone and its derivatives have garnered significant attention due to their diverse and potent biological activities.[1] These scaffolds are integral to a wide array of therapeutic agents, demonstrating anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[2] The specific compound, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one, serves as a versatile building block. Its phenolic hydroxyl group and lactam functionality provide reactive handles for extensive chemical modification, enabling the synthesis of diverse compound libraries for drug screening.[2] Understanding the core chemical properties of this intermediate is paramount for its effective utilization in designing next-generation therapeutics.
Molecular Structure and Physicochemical Properties
5-hydroxy-3,4-dihydroquinolin-2(1H)-one is a bicyclic aromatic compound featuring a benzene ring fused to a dihydropyridinone ring. The formal IUPAC name is 5-hydroxy-3,4-dihydro-1H-quinolin-2-one.[3] Its structure combines a phenol, a secondary cyclic amide (lactam), and an aniline-type nitrogen within a rigid framework.
Table 1: Physicochemical Properties of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one
| Property | Value | Source(s) |
| CAS Number | 30389-33-4 | [3][4][5] |
| Molecular Formula | C₉H₉NO₂ | [2][3][4] |
| Molecular Weight | 163.17 g/mol | [2][3][4] |
| Appearance | White to off-white solid/crystal | [4][6] |
| Melting Point | 225-227 °C | [2] |
| Boiling Point | 381.2 °C | [2] |
| LogP | 0.913 | [5] |
| Storage | 2-8 °C | [2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be highly informative.
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Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (approx. 6.5-7.5 ppm). Due to the influence of the hydroxyl and amide groups, they will likely present as a complex multiplet or as distinct doublets and triplets.
-
Aliphatic Protons: The two methylene groups (-CH₂-CH₂-) in the dihydropyridinone ring are diastereotopic. They are expected to appear as two distinct multiplets, likely triplets of triplets, in the range of 2.5-3.5 ppm.
-
N-H Proton: The amide proton will present as a broad singlet, typically downfield (approx. 8.0-9.0 ppm), due to hydrogen bonding and quadrupole broadening from the nitrogen atom.
-
O-H Proton: The phenolic proton will also be a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration, but generally expected between 5.0 and 9.0 ppm.
¹³C NMR: The carbon spectrum will show nine distinct signals.
-
Carbonyl Carbon: The lactam carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield around 170 ppm.[7]
-
Aromatic Carbons: Six signals are expected in the aromatic region (approx. 110-155 ppm). The carbon bearing the hydroxyl group (C5) will be shifted downfield due to the oxygen's electronegativity, while other carbons will show shifts influenced by both the hydroxyl and amide functionalities.
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Aliphatic Carbons: The two methylene carbons (C3 and C4) will appear in the aliphatic region, typically between 20-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule.
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O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
N-H Stretch: A moderate, sharp peak around 3100-3300 cm⁻¹ is characteristic of the secondary amide N-H stretch.
-
C=O Stretch: A very strong, sharp absorption band for the lactam carbonyl group will be prominent around 1650-1680 cm⁻¹.[10] This is a key diagnostic peak.
-
C=C Stretch: Aromatic ring C=C stretching vibrations will appear as multiple sharp bands in the 1450-1600 cm⁻¹ region.[11]
-
C-O Stretch: The phenolic C-O stretch will be visible as a strong band in the 1200-1260 cm⁻¹ range.[11]
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a clear molecular ion peak ([M]⁺) at m/z = 163. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO (from the carbonyl) and subsequent rearrangements of the heterocyclic ring. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy (Expected [M+H]⁺: 164.0657).[3]
Synthesis and Reactivity
The utility of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one as a building block is defined by its synthesis and the reactivity of its functional groups.
Synthetic Protocol: Aromatization Approach
A common and efficient route to this compound involves the aromatization of a partially saturated precursor.[4] This self-validating protocol ensures high yield and purity, critical for subsequent drug development stages.
Protocol: Synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one [4]
-
Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol) and cyclohexane (25 mL).
-
Initiator Preparation: In a separate beaker, dissolve N-bromosuccinimide (NBS) (0.03 mol) in cyclohexane (5 mL).
-
Reaction Initiation: Cool the three-necked flask in an ice bath with stirring for 10 minutes. Causality: This initial cooling helps to control the initial exotherm of the reaction upon addition of the brominating agent.
-
Reagent Addition: Slowly add the NBS solution dropwise to the stirred reaction mixture.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Refluxing provides the necessary thermal energy to drive the aromatization reaction to completion. NBS serves as a source of bromine radicals, initiating the dehydrogenation process.
-
Quenching and Workup: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature. Add water (approx. 0.7 times the volume of the reactant mixture) and stir.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer four times with ethyl acetate (using a volume equal to the aqueous layer for each extraction). Combine the organic layers. Causality: Ethyl acetate is an effective solvent for extracting the moderately polar product from the aqueous phase.
-
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield a solid.
-
Purification: The resulting off-white solid can be further purified by recrystallization to afford 5-hydroxy-3,4-dihydroquinolin-2(1H)-one with high purity (Yield ~92.7%).[4]
Caption: Workflow for the synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Chemical Reactivity
The molecule possesses three primary sites for chemical modification: the phenolic hydroxyl group, the lactam nitrogen, and the aromatic ring. This trifecta of reactivity makes it an exceptionally versatile scaffold.
Caption: Key reactive sites on the 5-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold.
-
Phenolic Reactivity: The hydroxyl group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide. This anion is a potent nucleophile, readily undergoing Williamson ether synthesis (O-alkylation) or acylation to form esters. These reactions are fundamental for modifying the compound's solubility and electronic properties.
-
Lactam Reactivity: The N-H proton of the lactam is also acidic and can be removed by a strong base. The resulting anion can be alkylated or acylated, a common strategy in medicinal chemistry to introduce diverse substituents that can interact with biological targets.[12]
-
Electrophilic Aromatic Substitution (EAS): The benzene ring is activated towards electrophilic substitution by the powerful electron-donating hydroxyl group. This directing effect makes positions 6 and 8 (ortho and para to the hydroxyl group, respectively) particularly susceptible to attack by electrophiles in reactions like nitration, halogenation, and Friedel-Crafts acylation.[13][14] This allows for the introduction of a wide range of functional groups onto the aromatic core.
Application in Drug Development
The true value of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one lies in its role as a precursor to biologically active molecules. The dihydroquinolinone core is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets by presenting substituents in a well-defined three-dimensional space.
Derivatives of the 3,4-dihydroquinolin-2(1H)-one skeleton have shown remarkable efficacy in various therapeutic areas:
-
Anticancer Agents: Many derivatives have been synthesized and shown to inhibit cancer cell proliferation through mechanisms like tubulin polymerization inhibition.[1]
-
Antioxidant and Anti-inflammatory Agents: The phenolic moiety is a known scavenger of reactive oxygen species (ROS).[15][16] This intrinsic antioxidant activity, combined with further modifications, has led to the development of potent dual-action anti-inflammatory and antioxidant compounds.
-
Neuroprotective Agents: The scaffold has been explored for the treatment of neurodegenerative diseases, with some derivatives showing promise in protecting brain cells from damage.[5]
Conclusion
5-hydroxy-3,4-dihydroquinolin-2(1H)-one is more than a simple chemical; it is a gateway to a rich and diverse field of medicinal chemistry. Its straightforward synthesis, well-defined physicochemical and spectroscopic properties, and highly versatile reactivity make it an invaluable tool for researchers and drug developers. By understanding and leveraging the core chemical principles outlined in this guide, scientists can more effectively design and synthesize novel therapeutic agents built upon this potent and privileged scaffold.
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